

Application Note: Quantification of Pirisudanol in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Pirisudanol dimaleate	
Cat. No.:	B1241568	Get Quote

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Pirisudanol in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to industry-standard bioanalytical guidelines and demonstrated excellent linearity, precision, accuracy, and recovery. This protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring of Pirisudanol.

Introduction

Pirisudanol is a nootropic agent used in the management of cerebral aging and cognitive decline. Accurate quantification of Pirisudanol in biological matrices is essential for pharmacokinetic and bioequivalence studies.[1][2] This application note presents a fully validated LC-MS/MS method for the determination of Pirisudanol in human plasma, offering high sensitivity and specificity required for clinical research.[3][4] The methodology is based on established principles of bioanalytical method development and validation to ensure reliable and reproducible results.[5][6][7]

Experimental Materials and Reagents



- Analytes: **Pirisudanol dimaleate** reference standard (Purity >99%)
- Internal Standard (IS): Pirisudanol-d4 (Deuterated Pirisudanol, Purity >99%)
- Reagents: Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade), Water (Type I, Ultrapure)
- Biological Matrix: Drug-free human plasma (K2-EDTA anticoagulant)

Instrumentation

- LC System: Agilent 1290 Infinity II HPLC or equivalent
- MS System: Agilent 6460 Triple Quadrupole MS or equivalent, equipped with an electrospray ionization (ESI) source[8]
- Analytical Column: Waters Atlantis C18 column (50 mm × 2.1 mm, 5 μm)[9]

Standard and Quality Control (QC) Sample Preparation

Stock solutions of Pirisudanol and Pirisudanol-d4 (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

Calibration curve (CC) standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma to achieve final concentrations ranging from 1.0 ng/mL to 1000 ng/mL. QC samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation Protocol

A protein precipitation method was employed for sample preparation.[9][10][11]

- Aliquot 100 μL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 25 μL of the internal standard working solution (Pirisudanol-d4, 100 ng/mL).



- Add 300 μL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer 200 μL of the clear supernatant to an HPLC vial.
- Inject 5 μL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

Parameter	Value
Column	Waters Atlantis C18, 50 mm × 2.1 mm, 5 μm[9]
Mobile Phase A	10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[9]
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B in 2.5 min, hold for 1 min, return to 5% B in 0.1 min, re-equilibrate for 1.4 min
Total Run Time	5.0 minutes
Column Temperature	40°C
Injection Volume	5 μL

Mass Spectrometry Parameters:



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Pirisudanol: m/z 215.1 \rightarrow 122.1 (Quantifier), m/z 215.1 \rightarrow 94.1 (Qualifier) Pirisudanol-d4 (IS): m/z 219.1 \rightarrow 126.1
Gas Temperature	325°C
Gas Flow	10 L/min
Nebulizer Pressure	35 psi
Capillary Voltage	4000 V

Method Validation Results

The method was validated according to FDA guidelines for Bioanalytical Method Validation.[1] [5][6][7] The following parameters were assessed: selectivity, linearity, precision, accuracy, recovery, and stability.

Linearity and Range

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995 for all validation runs.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using five replicates of QC samples at four concentration levels. The results are summarized in Table 1. All values were within the acceptable limits of $\pm 15\%$ ($\pm 20\%$ for LLOQ).

Table 1: Summary of Intra- and Inter-Day Precision and Accuracy



QC Level	Nominal Conc. (ng/mL)	Intra-Day Precision (%CV)	Intra-Day Accuracy (%Bias)	Inter-Day Precision (%CV)	Inter-Day Accuracy (%Bias)
LLOQ	1.0	8.5	+4.2	11.2	+6.8
LQC	3.0	6.1	-2.5	7.8	-1.5
MQC	150	4.2	+1.8	5.5	+2.4
HQC	750	3.8	-0.9	4.9	-1.2

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels. The results are summarized in Table 2. The extraction recovery was consistent and reproducible. No significant matrix effect was observed.

Table 2: Summary of Recovery and Matrix Effect

QC Level	Analyte Recovery (%)	IS Recovery (%)	Matrix Effect (%)
LQC	92.4	90.8	98.5
HQC	94.1	91.5	101.2

Stability

The stability of Pirisudanol in human plasma was evaluated under various storage and handling conditions. The results, summarized in Table 3, indicate that Pirisudanol is stable under the tested conditions.

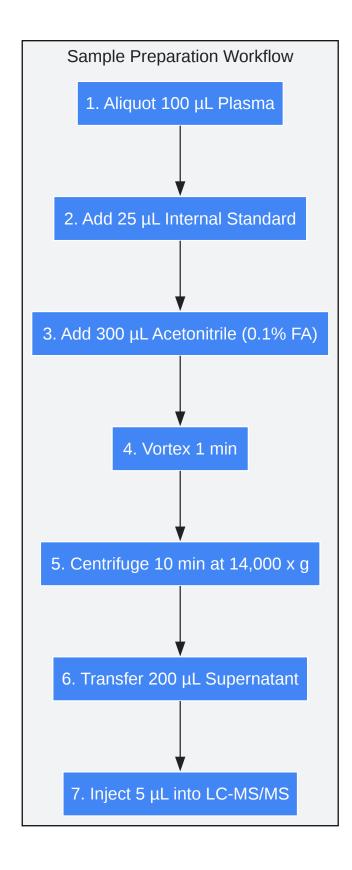
Table 3: Summary of Stability Studies



Stability Condition	Duration	Mean Stability (% of Nominal)
Bench-Top (Room Temp)	6 hours	97.8
Freeze-Thaw (3 cycles)	-20°C to RT	95.4
Long-Term Storage	30 days at -80°C	98.1
Post-Preparative (Autosampler)	24 hours at 4°C	99.2

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